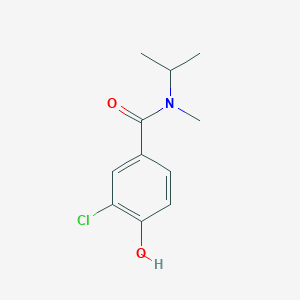
1-Bromo-3,3-dimethoxy-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3-dimethoxy-2-methylprop-1-ene is an organic compound with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.054 g/mol . It is a brominated derivative of a dimethoxy-substituted alkene, often used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene typically involves the bromination of 3,3-dimethoxy-2-methylprop-1-ene. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3,3-dimethoxy-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo these reactions depending on the reagents and conditions used.
Common reagents for these reactions include bases like potassium tert-butoxide for elimination and nucleophiles like sodium azide for substitution. Major products formed depend on the specific reaction conditions but can include various substituted alkenes and other derivatives.
Scientific Research Applications
1-Bromo-3,3-dimethoxy-2-methylprop-1-ene is valuable in scientific research for several reasons:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: Its derivatives are explored for potential pharmaceutical applications.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene in chemical reactions typically involves the formation of a carbocation intermediate during substitution reactions or the formation of a double bond during elimination reactions . The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene include:
1-Bromo-3-methyl-2-butene: Another brominated alkene with similar reactivity but different substitution patterns.
3,3-Dimethoxy-2-methylprop-1-ene: The non-brominated parent compound, which lacks the reactivity associated with the bromine atom.
This compound is unique due to its specific substitution pattern and the presence of both bromine and dimethoxy groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
(E)-1-bromo-3,3-dimethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H11BrO2/c1-5(4-7)6(8-2)9-3/h4,6H,1-3H3/b5-4+ |
InChI Key |
GAXWKKAHUHNUKT-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\Br)/C(OC)OC |
Canonical SMILES |
CC(=CBr)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)





![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)


![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)
